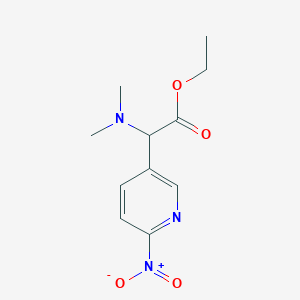
Ethyl 2-(dimethylamino)-2-(6-nitropyridin-3-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(dimethylamino)-2-(6-nitropyridin-3-YL)acetate is an organic compound that belongs to the class of esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(dimethylamino)-2-(6-nitropyridin-3-YL)acetate typically involves the esterification of 2-(dimethylamino)-2-(6-nitropyridin-3-YL)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar esterification reactions but on a larger scale. Continuous flow reactors and optimized reaction conditions would be employed to maximize yield and efficiency. Purification steps such as distillation or recrystallization would be used to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(dimethylamino)-2-(6-nitropyridin-3-YL)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Nucleophilic Addition: The nitropyridine ring can undergo nucleophilic addition reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Nucleophilic Addition: Grignard reagents or organolithium compounds.
Major Products
Reduction: 2-(dimethylamino)-2-(6-aminopyridin-3-YL)acetate.
Hydrolysis: 2-(dimethylamino)-2-(6-nitropyridin-3-YL)acetic acid.
Nucleophilic Addition: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(dimethylamino)-2-(6-nitropyridin-3-YL)acetate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitropyridine moiety could play a crucial role in binding to the target site, while the ester group may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(dimethylamino)-2-(4-nitropyridin-3-YL)acetate
- Ethyl 2-(dimethylamino)-2-(6-chloropyridin-3-YL)acetate
- Ethyl 2-(dimethylamino)-2-(6-methylpyridin-3-YL)acetate
Uniqueness
Ethyl 2-(dimethylamino)-2-(6-nitropyridin-3-YL)acetate is unique due to the presence of the nitro group at the 6-position of the pyridine ring, which can significantly influence its chemical reactivity and potential applications. The combination of the dimethylamino group and the nitropyridine moiety may also impart distinct electronic and steric properties, making it a valuable compound for various research and industrial purposes.
Biological Activity
Ethyl 2-(dimethylamino)-2-(6-nitropyridin-3-YL)acetate is a synthetic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula : C₉H₁₁N₃O₄
- Molecular Weight : 253.25 g/mol
The compound features a nitropyridine moiety , which is significant for its chemical reactivity and potential biological activity. The presence of a dimethylamino group and an ester functional group contributes to its unique properties and applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, while the ester group can be hydrolyzed to release an active carboxylic acid, further enhancing its biological interactions.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity . This property is significant in developing new antimicrobial agents, particularly against resistant strains of bacteria.
Anticancer Activity
Research has shown that this compound has potential anticancer properties . It has been investigated in various cancer cell lines, with preliminary results suggesting a moderate level of cytotoxicity. For instance, in HCT-116 cancer cells, it demonstrated an IC50 value of approximately 0.66 µM, indicating its potential as a chemotherapeutic agent .
Case Studies and Research Findings
- Interaction Studies :
- This compound's binding affinity to specific proteins involved in disease pathways was assessed. Initial data suggest that the nitro group enhances interactions with target proteins, which could be pivotal in drug design.
- Comparative Analysis :
- A comparative analysis with structurally similar compounds revealed that this compound exhibits distinct biological activities due to its unique functional groups. For example, compounds like 4-Dimethylaminopyridine and 1-(6-Nitropyridin-3-yl)piperidine were evaluated for their activity profiles, highlighting the unique advantages of this compound.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₉H₁₁N₃O₄ | Ester derivative; potential for antimicrobial and anticancer activity |
| 4-Dimethylaminopyridine | C₈H₁₀N₂ | Known catalyst; widely used in organic synthesis |
| 1-(6-Nitropyridin-3-yl)piperidine | C₉H₈N₂O₂ | Exhibits psychoactive properties; different activity profile |
Properties
Molecular Formula |
C11H15N3O4 |
|---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
ethyl 2-(dimethylamino)-2-(6-nitropyridin-3-yl)acetate |
InChI |
InChI=1S/C11H15N3O4/c1-4-18-11(15)10(13(2)3)8-5-6-9(12-7-8)14(16)17/h5-7,10H,4H2,1-3H3 |
InChI Key |
CJPQAMRDHFUGIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CN=C(C=C1)[N+](=O)[O-])N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















